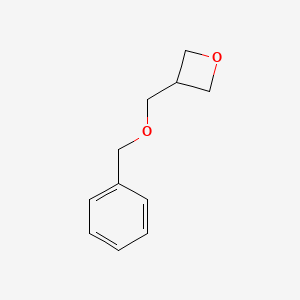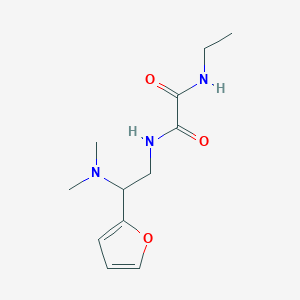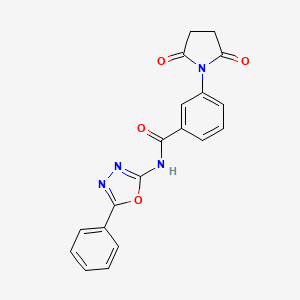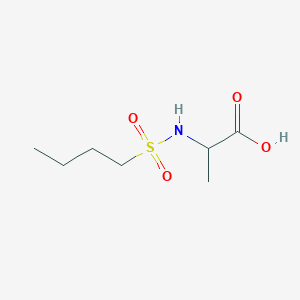
3-((Benciloxi)metil)oxetano
Descripción general
Descripción
3-((Benzyloxy)methyl)oxetane: is an organic compound featuring an oxetane ring substituted with a benzyloxy methyl group. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and stability characteristics. The presence of the benzyloxy methyl group further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Síntesis y Reactividad
El anillo de oxetano de cuatro miembros, como en "3-((Benciloxi)metil)oxetano", se ha explotado cada vez más por sus comportamientos contrastantes: su influencia en las propiedades fisicoquímicas como un motivo estable en la química medicinal y su propensión a sufrir reacciones de apertura de anillo como un intermedio sintético .
Formación a través de la Apertura de Epóxido
Un método para formar oxetanos implica la apertura de un anillo de epóxido con Iliuro de Trimetilóxido de azufre. Este método se ha ampliado para incorporar sustituyentes alquilo que podrían manipularse aún más para acceder a una gama de derivados de oxetano .
Formación del Motivo 2-Hidroximetiloxetano
El motivo 2-hidroximetiloxetano se puede formar con buen rendimiento después de la desprotección del acetal. Los derivados de vinilo se someten con éxito a bromación con Br2 o epoxidación con m-CPBA .
Expansión del Anillo de Epóxido no Sustituido
La expansión del anillo de un epóxido no sustituido para formar un anillo de oxetano requiere un calentamiento moderado. Las barreras de expansión del anillo subsiguientes se calcularon para el oxetano a THF a 25 kcal·mol−1 y THF a tetrahidropirano (THP) a 38 kcal·mol−1 .
Formación de Oxetanos Quirales
Los oxetanos quirales enantioméricamente enriquecidos se pueden obtener a partir de epóxidos enantioméricamente enriquecidos con retención total de la pureza enantiomérica .
Formación de Azetidina-Oxetano Espirocíclico
Carreira y sus colaboradores aplicaron este enfoque a la N-Boc-azetidin-3-ona, donde esta transformación tuvo éxito en la generación de una azetidina-oxetano espirocíclica .
Método Fotoredox
Un sistema fotocatalizador-quinuclidina genera un radical en la posición α al grupo alcohol, que es lo suficientemente nucleófilo como para agregarse al ion sulfonio de vinilo. Esto genera un catión radical que se reduce a un iliuro de sulfonio, cerrando el ciclo fotoredox. Este iliuro es un buen grupo saliente que puede ser atacado intramolecularmente por el grupo hidroxilo, generando el oxetano .
Síntesis de Compuestos Biológicamente Activos
Esta química general y suave permite la fácil instalación de un anillo de oxetano a partir de materiales de partida simples, con aplicaciones potenciales en la síntesis o la modificación en etapas posteriores de compuestos biológicamente activos .
Mecanismo De Acción
Target of Action
Oxetanes, in general, are known to interact with a variety of biological targets due to their unique structural properties .
Mode of Action
Oxetanes are known to undergo ring-opening reactions, which can lead to various interactions with biological targets . The specific interactions of 3-((Benzyloxy)methyl)oxetane with its targets would depend on the specific biochemical context.
Biochemical Pathways
Oxetanes are known to be involved in a variety of chemical reactions, including epoxide opening with trimethyloxosulfonium ylide . This suggests that 3-((Benzyloxy)methyl)oxetane could potentially interact with pathways involving epoxides or related compounds.
Pharmacokinetics
Oxetanes in general are known to have interesting physicochemical properties, which can influence their pharmacokinetic behavior . These properties include low molecular weight, high polarity, and marked three-dimensionality, which can impact the compound’s bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-((Benzyloxy)methyl)oxetane. Factors such as temperature, pH, and the presence of other chemical species could potentially affect the compound’s reactivity and interactions with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Benzyloxy)methyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a benzyloxy methyl-substituted epoxide under basic conditions. For instance, the reaction of benzyloxy methyl epoxide with a strong base like sodium hydride can yield the desired oxetane .
Industrial Production Methods: Industrial production of oxetane derivatives often employs similar cyclization strategies but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes, can also be adapted for the synthesis of oxetane derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 3-((Benzyloxy)methyl)oxetane undergoes various chemical reactions, including:
Oxidation: The benzylo
Propiedades
IUPAC Name |
3-(phenylmethoxymethyl)oxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-11/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTKSFHVQSBUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)
![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)
![2,6-difluoro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2494441.png)




![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2494448.png)
![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)

![4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2494454.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)
![3-(4-METHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2494458.png)
